molecular formula C11H12N2OS B1483716 (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098015-91-7

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1483716
CAS No.: 2098015-91-7
M. Wt: 220.29 g/mol
InChI Key: HTUMPCRRSAGYLB-UHFFFAOYSA-N
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Description

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a thiophene ring, and a pyrazole moiety

Scientific Research Applications

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the thiophene and cyclopropyl groups. The final step involves the addition of the methanol group to the pyrazole ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a suitable catalyst.

    Methanol Group Addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
  • (5-cyclopropyl-3-(furan-3-yl)-1H-pyrazol-1-yl)methanol
  • (5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol

Uniqueness

(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol is unique due to the specific combination of the cyclopropyl, thiophene, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-7-13-11(8-1-2-8)5-10(12-13)9-3-4-15-6-9/h3-6,8,14H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUMPCRRSAGYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol

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